Dexamethasone phenylpropionate Dexamethasone phenylpropionate Dexamethasone Phenylpropionate is a corticosteroid hormone.
Brand Name: Vulcanchem
CAS No.: 1879-72-7
VCID: VC21348532
InChI: InChI=1S/C31H37FO6/c1-19-15-24-23-11-10-21-16-22(33)13-14-28(21,2)30(23,32)25(34)17-29(24,3)31(19,37)26(35)18-38-27(36)12-9-20-7-5-4-6-8-20/h4-8,13-14,16,19,23-25,34,37H,9-12,15,17-18H2,1-3H3/t19-,23+,24+,25+,28+,29+,30+,31+/m1/s1
SMILES: CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)CCC5=CC=CC=C5)O)C)O)F)C
Molecular Formula: C31H37FO6
Molecular Weight: 524.6 g/mol

Dexamethasone phenylpropionate

CAS No.: 1879-72-7

Cat. No.: VC21348532

Molecular Formula: C31H37FO6

Molecular Weight: 524.6 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Dexamethasone phenylpropionate - 1879-72-7

CAS No. 1879-72-7
Molecular Formula C31H37FO6
Molecular Weight 524.6 g/mol
IUPAC Name [2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-phenylpropanoate
Standard InChI InChI=1S/C31H37FO6/c1-19-15-24-23-11-10-21-16-22(33)13-14-28(21,2)30(23,32)25(34)17-29(24,3)31(19,37)26(35)18-38-27(36)12-9-20-7-5-4-6-8-20/h4-8,13-14,16,19,23-25,34,37H,9-12,15,17-18H2,1-3H3/t19-,23+,24+,25+,28+,29+,30+,31+/m1/s1
Standard InChI Key CTKMBLPPDDQOSU-JPYVRCQISA-N
Isomeric SMILES C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)CCC5=CC=CC=C5)O)C)O)F)C
SMILES CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)CCC5=CC=CC=C5)O)C)O)F)C
Canonical SMILES CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)CCC5=CC=CC=C5)O)C)O)F)C

Chemical Properties and Structure

Chemical Identity and Structure

Dexamethasone phenylpropionate possesses distinct chemical characteristics that define its identity and functionality:

PropertyValue
CAS Number1879-72-7
Molecular FormulaC31H37FO6
Molecular Weight524.62000
IUPAC Name[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-phenylpropanoate

Structurally, the compound features the dexamethasone molecule with a phenylpropionate ester group attached at the 21-position . This specific esterification significantly enhances the lipophilicity of the molecule, consequently influencing its pharmacokinetic properties and extending its duration of action within biological systems.

Physical Properties

Dexamethasone phenylpropionate exhibits the following physical characteristics that influence its handling, formulation, and biological behavior:

Physical PropertyValue
Density1.28 g/cm³
Boiling Point669.2°C at 760 mmHg
Flash Point358.5°C
LogP4.07940
Vapor Pressure8.02E-19 mmHg at 25°C
Index of Refraction1.596
Polar Surface Area100.90000

The physical properties, particularly its relatively high LogP value of 4.07940, indicate the compound's pronounced lipophilic nature . This lipophilicity significantly contributes to its prolonged duration of action compared to other dexamethasone formulations, as it affects the compound's distribution, tissue penetration, and retention within the body.

Pharmacological Properties

Mechanism of Action

Dexamethasone phenylpropionate, like other glucocorticoids, exerts its pharmacological effects primarily through interaction with the glucocorticoid receptor. Following administration, the ester undergoes hydrolysis, releasing the active dexamethasone molecule, which then crosses cell membranes and binds to cytoplasmic glucocorticoid receptors. This binding initiates a cascade of cellular and molecular events that ultimately leads to the modulation of gene expression and protein synthesis.

The anti-inflammatory effects of dexamethasone phenylpropionate derive from multiple mechanisms, including suppression of neutrophil migration to inflammation sites, reduction in inflammatory mediator production (such as prostaglandins and leukotrienes), inhibition of pro-inflammatory cytokine synthesis, and reversal of increased capillary permeability associated with inflammatory processes.

Clinical Indications

The European Medicines Agency documentation indicates that dexamethasone phenylpropionate-containing products like Dexafort have several approved veterinary indications:

  • As an anti-inflammatory agent in horses, cattle, dogs, and cats

  • As an anti-allergic treatment across multiple species

  • For treatment of primary ketosis in cattle

  • To induce parturition in cattle

These diverse indications highlight the compound's versatility in veterinary medicine, addressing both acute and chronic conditions across different animal species.

Formulation and Administration

ComponentConcentration per mL
Dexamethasone phenylpropionate2.67 mg
Dexamethasone sodium phosphate1.32 mg
Benzyl alcohol (preservative)10.4 mg

Additional excipients in such formulations commonly include methylcellulose, sodium citrate dihydrate, sodium chloride, tragacanth, and water for injection, creating a white to off-white suspension suitable for injection .

Pharmacokinetics

Absorption and Distribution

The pharmacokinetic profile of dexamethasone phenylpropionate varies based on formulation, administration route, and species. Following subcutaneous or intramuscular administration, the compound undergoes gradual hydrolysis, releasing active dexamethasone. When administered as part of a combination formulation with dexamethasone sodium phosphate, the product provides both immediate effects (from the sodium phosphate ester) and prolonged action (from the phenylpropionate ester) .

Metabolism and Elimination

Research in greyhounds has yielded valuable insights into the pharmacokinetics of dexamethasone phenylpropionate. A study examining subcutaneous administration of dexamethasone formulated as phenylpropionate combined with sodium phosphate revealed:

  • A terminal half-life of 25.6 hours in plasma

  • A terminal half-life of approximately 26 hours in urine

  • At 96 hours post-administration, plasma hydrocortisone concentrations returned to background levels

  • At 96 hours, dexamethasone levels remained around the limit of quantification in three of six studied greyhounds

These findings highlight the extended duration of action of dexamethasone phenylpropionate compared to formulations containing only dexamethasone sodium phosphate, which exhibited a shorter terminal half-life of approximately 10.4 hours in plasma and 16 hours in urine .

Residue Studies

The use of dexamethasone phenylpropionate in food-producing animals necessitates understanding its residue profile. A field study investigating residues in milk after intramuscular injection of dexamethasone preparations (including a combination of sodium phosphate and phenylpropionate esters) in lactating dairy cows found:

  • Drug residues in milk reached up to 8.4 ng/mL 12 hours after treatment

  • Dexamethasone residues declined to below 1.0 ng/mL within 3 days after treatment

These findings provide important information for establishing appropriate withdrawal periods for milk from treated animals, ensuring food safety when this compound is used in dairy cattle.

Synthesis and Preparation

Synthetic Routes

The synthesis of dexamethasone phenylpropionate typically involves the esterification of dexamethasone with phenylpropionic acid. This reaction generally requires:

  • A dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate ester bond formation

  • Anhydrous conditions to prevent hydrolysis of the ester bond

  • Appropriate purification techniques to isolate the desired product

The esterification reaction can be improved by adding a strong acid catalyst to a pyridine solution, which considerably increases the yield of ester and decreases or prevents the formation of unwanted N-acylurea compounds . This approach represents a significant advancement in the efficient synthesis of ester derivatives like dexamethasone phenylpropionate.

Comparison with Other Dexamethasone Derivatives

Pharmacokinetic Differences

Different dexamethasone esters exhibit distinct pharmacokinetic profiles, influencing their clinical applications. A comparative study in greyhounds highlighted these differences:

Dexamethasone FormulationPlasma Terminal Half-lifeUrine Terminal Half-life
Dexamethasone sodium phosphate10.4 hours~16 hours
Dexamethasone phenylpropionate with sodium phosphate25.6 hours~26 hours

These differences in half-life reflect the influence of the ester group on the distribution, metabolism, and elimination of the active compound . The extended half-life of the phenylpropionate ester makes it particularly suitable for conditions requiring prolonged glucocorticoid effects with less frequent dosing.

Clinical Applications Comparison

The combination of dexamethasone phenylpropionate and dexamethasone sodium phosphate offers both rapid onset (from the sodium phosphate component) and sustained action (from the phenylpropionate component), making it versatile for various therapeutic applications .

For example, in the treatment of bovine ketosis, these combination formulations provide effective management of the condition, with the immediate action addressing acute symptoms while the prolonged effect helps maintain therapeutic levels and prevent recurrence. Similarly, in anti-inflammatory therapy, this dual-action approach provides prompt relief followed by sustained anti-inflammatory effects.

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